2-METHYL-N'~3~-[(E)-1-METHYL-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ETHYLIDENE]-3-FUROHYDRAZIDE
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Overview
Description
N’-(2-{3-nitro-1H-1,2,4-triazol-1-yl}-1-methylethylidene)-2-methyl-3-furohydrazide is a complex organic compound that features a triazole ring, a nitro group, and a furohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-{3-nitro-1H-1,2,4-triazol-1-yl}-1-methylethylidene)-2-methyl-3-furohydrazide typically involves multiple stepsThe final step involves the condensation of the triazole derivative with 2-methyl-3-furohydrazide under specific reaction conditions, such as the use of a suitable solvent and a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow techniques. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
N’-(2-{3-nitro-1H-1,2,4-triazol-1-yl}-1-methylethylidene)-2-methyl-3-furohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N’-(2-{3-nitro-1H-1,2,4-triazol-1-yl}-1-methylethylidene)-2-methyl-3-furohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2-{3-nitro-1H-1,2,4-triazol-1-yl}-1-methylethylidene)-2-methyl-3-furohydrazide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N’-(2-{3-nitro-1H-1,2,4-triazol-1-yl}-1-methylethylidene)benzohydrazide
- N’-(2-{3-nitro-1H-1,2,4-triazol-1-yl}-1-methylethylidene)isonicotinohydrazide
Uniqueness
N’-(2-{3-nitro-1H-1,2,4-triazol-1-yl}-1-methylethylidene)-2-methyl-3-furohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furohydrazide moiety differentiates it from other similar compounds, potentially leading to unique applications and effects.
Properties
Molecular Formula |
C11H12N6O4 |
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Molecular Weight |
292.25g/mol |
IUPAC Name |
2-methyl-N-[(E)-1-(3-nitro-1,2,4-triazol-1-yl)propan-2-ylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C11H12N6O4/c1-7(5-16-6-12-11(15-16)17(19)20)13-14-10(18)9-3-4-21-8(9)2/h3-4,6H,5H2,1-2H3,(H,14,18)/b13-7+ |
InChI Key |
STVUGTLHAPYSKY-NTUHNPAUSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C(\C)/CN2C=NC(=N2)[N+](=O)[O-] |
SMILES |
CC1=C(C=CO1)C(=O)NN=C(C)CN2C=NC(=N2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=C(C)CN2C=NC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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